(5-Bromo-1H-pyrazol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-1H-pyrazol-3-yl)methanol: is a versatile small molecule scaffold with the molecular formula C₄H₅BrN₂O and a molecular weight of 177 g/mol . This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods: Industrial production of (5-Bromo-1H-pyrazol-3-yl)methanol often involves large-scale bromination reactions under controlled conditions to ensure consistency and high yield. The process may include purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: (5-Bromo-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine group to other functional groups such as amines.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are used under various conditions, often in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution can produce a variety of functionalized pyrazole derivatives .
Scientific Research Applications
Chemistry: (5-Bromo-1H-pyrazol-3-yl)methanol is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development .
Biology: In biological research, this compound is used to study enzyme interactions and as a potential ligand in biochemical assays .
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: Industrially, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals .
Mechanism of Action
The specific mechanism of action for (5-Bromo-1H-pyrazol-3-yl)methanol depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the derivative and its intended use .
Comparison with Similar Compounds
- (5-Chloro-1H-pyrazol-3-yl)methanol
- (5-Fluoro-1H-pyrazol-3-yl)methanol
- (5-Iodo-1H-pyrazol-3-yl)methanol
Uniqueness: (5-Bromo-1H-pyrazol-3-yl)methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts. This uniqueness makes it valuable in specific synthetic applications where bromine’s reactivity is advantageous .
Properties
IUPAC Name |
(3-bromo-1H-pyrazol-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O/c5-4-1-3(2-8)6-7-4/h1,8H,2H2,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDWCWKVSJECGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.